3-(3-Methylphenyl)thiophene
Description
Significance of Aryl-Substituted Thiophenes in Advanced Functional Materials Development
Among the various classes of thiophene (B33073) derivatives, aryl-substituted thiophenes are of particular importance in the development of advanced functional materials. chemistryviews.orgnih.gov The introduction of aryl groups, such as phenyl rings, onto the thiophene backbone significantly influences the material's electronic structure, morphology, and processability. chemistryviews.orgacs.org These modifications are crucial for tuning the performance of organic electronic devices. Aryl-substituted thiophenes are key components in organic semiconductors, finding use in materials for photovoltaics, LEDs, and fluorescence imaging. chemistryviews.org
The synthesis of non-symmetric di-aryl-substituted thiophenes is a notable area of research, as such structures can offer advantages in terms of charge separation and material morphology. chemistryviews.org Efficient synthetic routes, like successive palladium-catalyzed decarboxylative cross-coupling reactions, have been developed to create libraries of these non-symmetric molecules for screening and property optimization. chemistryviews.org Furthermore, aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives are highly sought after for constructing N,S-heteroacenes, which are π-conjugated fused-ring systems with potential as electron-rich subunits in next-generation organic semiconductors. nih.govbeilstein-journals.org The aryl substituents can improve oxidation stability and enhance charge transfer through π-stacking in the solid state. nih.gov The development of processible conducting polymers, such as poly[3-(4-octylphenyl)thiophene], demonstrates how aryl substitution can improve solubility and facilitate device fabrication without compromising electronic properties. acs.org
Research Context of 3-(3-Methylphenyl)thiophene within Contemporary Heterocyclic Chemistry
Research Data on Thiophene Derivatives
The following tables provide a summary of key properties and research findings related to thiophene-based materials discussed in the article.
Table 1: Physicochemical Properties of Selected Thiophene Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Property/Feature | Reference(s) |
| 3-Methylthiophene (B123197) | C₅H₆S | 98.16 | Precursor to drugs and pesticides | wikipedia.org |
| 3-(3-methylphenyl)-2-(2H-thiet-2-yl)thiophene | C₁₄H₁₂S₂ | 244.4 | Heterocyclic compound with multiple sulfur atoms | nih.gov |
| N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) | C₃₈H₃₂N₂ | 516.68 | Hole transporting material, used as a reference for energy level comparison | rsc.org |
Table 2: Applications and Findings in Thiophene-Based Materials Research
| Material/Compound Class | Application Area | Key Research Finding | Reference(s) |
| Fused-Thiophene Derivatives | Organic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSSCs) | Incorporation enhances photovoltaic performance and stability. mdpi.com | mdpi.com |
| Non-Symmetric Di-Aryl-Substituted Thiophenes | Organic Semiconductors | Can provide benefits in charge separation and material morphology. chemistryviews.org | chemistryviews.org |
| Thieno[3,2-b]thiophene (TT) Derivatives | Organic Field-Effect Transistors (OFETs), Solar Cells | Used as building blocks for p-type semiconductors and light-harvesting dyes. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |
| Poly[3-(4-octylphenyl)thiophene] | Conducting Polymers | A processible conducting polymer with good solubility. | acs.org |
| Thiophene-3-carboxamide Derivatives | Medicinal Chemistry | Investigated for antibacterial, antifungal, and anticancer properties. | iucr.org |
| Dithienothiophene (DTT) | Organic Electronics (OFETs, OLEDs, Solar Cells) | Exhibits higher charge mobility and extended π-conjugation compared to single thiophene. | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C11H10S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3-(3-methylphenyl)thiophene |
InChI |
InChI=1S/C11H10S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-8H,1H3 |
InChI Key |
SQYZCCOIYFJDNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methylphenyl Thiophene and Its Derivatives
Direct Synthetic Approaches
Direct synthetic approaches aim to form the C-C bond between the thiophene (B33073) and phenyl rings in a single, efficient step, often from readily available starting materials. These methods are highly valued for their atom economy and for minimizing the number of synthetic steps required.
Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl-Thiophene Linkages
Transition metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of biaryl compounds, including 3-(3-Methylphenyl)thiophene. These catalytic systems enable the coupling of various organometallic reagents with organic halides, offering a powerful and flexible toolkit for organic chemists.
Palladium-Catalyzed Direct Arylation Protocols
Palladium-catalyzed direct C-H arylation has emerged as a powerful and environmentally friendly method for synthesizing arylthiophenes. rsc.org This approach avoids the pre-functionalization of the thiophene ring with an organometallic group, thus reducing the number of synthetic steps and the generation of metallic waste. beilstein-journals.org The reaction typically involves the coupling of a thiophene derivative with an aryl halide in the presence of a palladium catalyst and a base. oup.com
The regioselectivity of the arylation on the thiophene ring is a critical aspect. For 3-substituted thiophenes, arylation can occur at either the C2 or C5 position. beilstein-journals.org For instance, the palladium-catalyzed direct arylation of 3-methylthiophene (B123197) with bromobenzene (B47551) has been shown to produce a mixture of 2-phenyl and 5-phenyl-3-methylthiophene. oup.com The choice of catalyst, ligands, and reaction conditions can influence this regioselectivity. For example, using sterically hindered aryl bromides can favor arylation at the less sterically hindered C5 position of 3-substituted thiophenes. beilstein-journals.org
Recent advancements have focused on developing highly efficient and phosphine-free palladium catalysts for direct arylation. acs.org These catalysts can operate at very low loadings, making the process more cost-effective and sustainable. sci-hub.ru The use of biomass-derived solvents like γ-valerolactone (GVL) further enhances the green credentials of this methodology. rsc.org
Table 1: Examples of Palladium-Catalyzed Direct Arylation of Thiophene Derivatives
| Thiophene Derivative | Aryl Halide | Catalyst System | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methylthiophene | Bromobenzene | Pd[(P(t-Bu)3]2 | 2-Phenyl-3-methylthiophene and 5-Phenyl-3-methylthiophene (3.3:1) | - | oup.com |
| 3-n-Hexylthiophene | 4-Bromonitrobenzene | Pd(OAc)2 | 2-Aryl-3-n-hexylthiophene and 5-Aryl-3-n-hexylthiophene (1.3:1) | - | organic-chemistry.org |
| 3-(Methylsulfinyl)thiophene | 3-Bromotoluene | Pd(OAc)2/PCy3·HBF4 | 2-(3-Methylphenyl)-3-(methylsulfinyl)thiophene | 85 | conicet.gov.ar |
| Thiophene | Aryl Bromides | Phosphine-Free Bis(alkoxo)palladium Complex | α-Arylthiophenes | Good to Excellent | acs.org |
| Thiophene Derivatives | Aryl Bromides | Ligand-less Pd(OAc)2 | 5-Arylthiophene derivatives | High | sci-hub.ru |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its versatility, functional group tolerance, and the commercial availability and stability of its boronic acid reagents. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org For the synthesis of this compound, two primary routes are possible: the reaction of 3-thienylboronic acid with a 3-methylphenyl halide, or the coupling of 3-methylphenylboronic acid with a 3-halothiophene.
The success of Suzuki-Miyaura couplings involving thienylboronic acids can sometimes be challenging. ntnu.no However, the development of highly active palladium catalysts, particularly those with bulky electron-rich phosphine (B1218219) ligands like XPhos, has significantly improved the efficiency of these reactions. ntnu.no The choice of base, solvent, and reaction temperature are also critical parameters that need to be optimized for a successful coupling. nih.gov For instance, the coupling of 3-thienylboronic acid with 3-bromopyridine (B30812) has been successfully achieved using a nickel catalyst. nih.gov
The reaction is compatible with a wide range of functional groups on both coupling partners, making it a highly valuable tool for the synthesis of complex thiophene-containing molecules. cmu.edunih.gov
Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylthiophenes
| Boronic Acid/Ester | Halide/Triflate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Thienylboronic acid | 3-Bromopyridine | Ni(4-CF3stb)3 | 3-(Thiophen-3-yl)pyridine | 86 | nih.gov |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Precatalysts | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | - | ntnu.no |
| p-Tolylboronic acid | 4-Bromobenzyl chloride | Pd(OAc)2/PCy3·HBF4 | 4-Benzyl-4'-methyl-1,1'-biphenyl | 93 | nih.gov |
| Arylboronic acids | Dibromothiophenes | Pd(PPh3)4 | Diarylthiophenes | Generally High | nih.gov |
Stille Coupling Methods
The Stille coupling reaction provides another powerful method for the formation of C-C bonds, specifically by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
For the synthesis of this compound, one could envision the reaction of a 3-(trialkylstannyl)thiophene with a 3-methylphenyl halide, or a 3-halothiophene with a (3-methylphenyl)trialkylstannane. The reactivity of the organostannane is influenced by the organic group attached to the tin, with sp²-hybridized groups like aryl and vinyl groups being the most common. wikipedia.org
Recent advancements in Stille coupling have focused on making the reaction more efficient and environmentally friendly. This includes the development of protocols that are catalytic in tin and the use of solvent-free reaction conditions. researchgate.net The choice of palladium catalyst and ligands is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. orgsyn.org
Table 3: Key Features of the Stille Coupling Reaction
| Feature | Description | Reference(s) |
|---|---|---|
| Reactants | Organostannane and an organic halide or pseudohalide. | wikipedia.orgorganic-chemistry.org |
| Catalyst | Typically a palladium(0) complex. | wikipedia.org |
| Advantages | Stability of organostannanes, broad functional group tolerance. | wikipedia.org |
| Disadvantages | Toxicity of tin compounds. | organic-chemistry.org |
| Improvements | Tin-catalytic protocols, solvent-free conditions. | researchgate.net |
Negishi Coupling Reactions
The Negishi coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or triflate. rsc.org This method is highly effective for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds and is known for its high functional group tolerance. acs.orgacs.org
To synthesize this compound via Negishi coupling, one would typically react a 3-thienylzinc halide with a 3-methylphenyl halide, or a 3-methylphenylzinc halide with a 3-halothiophene. A significant challenge with the Negishi coupling is the often limited commercial availability and potential instability of the required organozinc reagents. acs.org However, methods for the in-situ preparation of these reagents under continuous flow conditions have been developed, expanding the utility of this reaction. acs.org
The Negishi coupling has been successfully employed in the synthesis of various thiophene-containing structures, including complex, drug-like molecules. acs.orgrsc.org The choice of catalyst, often a palladium complex with a specific phosphine ligand, is critical for achieving high yields and selectivity. acs.org
Table 4: Aspects of the Negishi Coupling Reaction
| Aspect | Description | Reference(s) |
|---|---|---|
| Reactants | Organozinc compound and an organic halide or triflate. | rsc.org |
| Catalyst | Palladium or nickel complexes. | rsc.org |
| Key Advantage | High functional group tolerance. | acs.orgacs.org |
| Key Limitation | Limited availability and stability of organozinc reagents. | acs.org |
| Recent Advances | Automated, end-to-end synthesis workflows. | acs.org |
Copper-Mediated Arylation Reactions
Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, represent one of the oldest methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgnih.gov The classic Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile in the presence of stoichiometric amounts of copper at high temperatures. wikipedia.org
For the synthesis of arylthiophenes, copper-mediated reactions can be used to form the aryl-thiophene bond. This can involve the coupling of a thienyl derivative with an aryl halide. beilstein-journals.org While traditional Ullmann reactions required harsh conditions, significant progress has been made in developing milder, catalytic versions of this reaction. wikipedia.orgbeilstein-journals.org These modern protocols often employ soluble copper catalysts with various ligands, such as diamines, and can be performed at lower temperatures. wikipedia.org
Copper-catalyzed C-H arylation of heterocycles, including thiophenes, has also been developed as a direct method for forming aryl-thiophene bonds. scispace.com This approach avoids the need for pre-functionalized starting materials, making it an attractive synthetic strategy. acs.org
Table 5: Developments in Copper-Mediated Arylation
| Reaction Type | Typical Conditions | Improvements | Reference(s) |
|---|---|---|---|
| Classic Ullmann Condensation | Stoichiometric copper, high temperatures (>210 °C), polar solvents. | Catalytic amounts of copper, use of ligands (e.g., diamines), lower temperatures. | wikipedia.orgnih.gov |
| Chan-Lam Coupling | Copper(II) acetate (B1210297), organoboron reagents. | Catalytic copper, room temperature reactions. | beilstein-journals.org |
| Copper-Catalyzed C-H Arylation | Copper catalyst, base, aryl halide. | Development of general methods for a variety of heterocycles. | scispace.com |
C-H Bond Functionalization Techniques for Thiophene Ring Systems
Directly modifying the carbon-hydrogen bonds of the thiophene ring is a powerful and atom-economical strategy for introducing new functional groups.
Functionalizing the β-positions (C3 and C4) of the thiophene ring is often more challenging than at the more reactive α-positions (C2 and C5). rsc.org However, specific palladium-catalyzed methods have been developed to achieve this regioselectivity. One such method involves a palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.orgrsc.org In this approach, the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by a 1,4-palladium migration, activates the β-C-H bond for subsequent coupling reactions. rsc.org This allows for the introduction of various aryl groups at the C3 position of the thiophene ring. rsc.org
Another strategy for β-arylation of thiophenes utilizes a palladium catalyst system at room temperature with aryl iodides as the coupling partners. acs.org This method is notable for its operational simplicity and tolerance of various functional groups, providing high yields and excellent regioselectivity. acs.org The use of specific ligands and additives is crucial for directing the functionalization to the desired position.
The palladium/norbornene cooperative catalysis, also known as the Catellani reaction, offers a method for the vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov This technique allows for the simultaneous introduction of two different functional groups, significantly increasing molecular complexity in a single step. nih.gov
Here is a table summarizing key aspects of regioselective β-functionalization of thiophenes:
| Method | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|
| Pd-catalyzed 1,4-migration/direct arylation | Palladium catalyst, 2-(2-bromoaryl)thiophene | Activation of β-C-H bond via palladium migration | rsc.orgrsc.org |
| Room-temperature β-arylation | Palladium catalyst, aryl iodide | Mild reaction conditions, high regioselectivity | acs.org |
The functionalization of C(sp³)–H bonds, which are typically unreactive, can be achieved through directed metal catalysis. In the context of thiophene derivatives, this approach allows for the introduction of aryl groups onto aliphatic side chains attached to the thiophene ring. Nickel-catalyzed reactions have been successfully employed for the heteroarylation of inactive methyl C(sp³)–H bonds of aliphatic amides with thiophenes. acs.orgresearchgate.net This method utilizes a bidentate directing group, such as an 8-aminoquinolinyl moiety, which chelates to the nickel catalyst and directs the C-H activation to a specific position on the alkyl chain. acs.orgnih.gov This strategy has proven to be quite general, tolerating a variety of functional groups and enabling the construction of diverse alkyl-substituted heteroarenes. acs.orgresearchgate.net
Key features of directed C(sp³)–H bond functionalization include:
Use of a directing group: An auxiliary group attached to the substrate guides the metal catalyst to a specific C-H bond. acs.orgnih.gov
Transition metal catalysis: Nickel and palladium are commonly used metals for this transformation. acs.orgnih.gov
Functional group tolerance: The reaction conditions are often mild enough to be compatible with various functional groups on both the thiophene and the aliphatic chain. acs.org
Ring Closure and Cyclization Reactions
The synthesis of the thiophene ring itself is a fundamental approach to preparing this compound and its derivatives. These methods typically involve the construction of the five-membered ring from acyclic precursors.
One of the classical methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com Another well-known method is the Gewald aminothiophene synthesis , which provides 2-aminothiophenes through a one-pot reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. derpharmachemica.com
More modern approaches often utilize the cyclization of functionalized alkynes. nih.gov For instance, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to yield substituted thiophenes. nih.gov This reaction proceeds via a 5-endo-dig S-cyclization mechanism. nih.gov Similarly, 5-exo-dig cyclizations of in-situ generated thiolates from various precursors are also effective routes to thiophene derivatives. nih.gov
The following table outlines some common ring closure reactions for thiophene synthesis:
| Reaction Name/Type | Starting Materials | Key Reagents | Reference |
|---|---|---|---|
| Paal-Knorr Thiophene Synthesis | 1,4-Diketones | Phosphorus pentasulfide, Lawesson's reagent | derpharmachemica.com |
| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, Activated nitrile | Elemental sulfur, Base | derpharmachemica.com |
| Cyclization of 1-mercapto-3-yn-2-ols | 1-Mercapto-3-yn-2-ols | Palladium iodide, Potassium iodide | nih.gov |
Electrochemical Synthesis of Polymeric Derivatives of this compound
Electrochemical polymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. Poly(3-methylthiophene), a derivative of the parent compound, can be synthesized by the electrochemical oxidation of the 3-methylthiophene monomer. peacta.orgresearchgate.net This process is typically carried out in a three-electrode cell containing a solution of the monomer and a supporting electrolyte in an appropriate solvent like acetonitrile. peacta.org
The growth of the polymer film can be controlled by either potentiostatic (constant potential) or galvanostatic (constant current) methods. peacta.org The properties of the resulting poly(3-methylthiophene) film, such as its morphology, conductivity, and redox behavior, are influenced by the synthesis conditions, including the applied potential or current density, the solvent, and the electrolyte. peacta.orgresearchgate.net For instance, films grown at different potentials can exhibit different layered structures and optical properties. researchgate.net
Furthermore, functionalized polymeric films can be created by incorporating other molecules during the electrochemical synthesis. For example, a stable film of poly-3-methylthiophene combined with gamma-cyclodextrin (B1674603) has been synthesized, offering interesting properties for sensor applications. nih.gov
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for thiophene derivatives.
Metal-Free Synthetic Pathways
A significant focus in green chemistry is the avoidance of heavy metal catalysts, which can be toxic and costly. Several metal-free approaches for the synthesis of thiophenes have been developed.
One such strategy involves the reaction of 2-ynals with thioamides in alcohols. researchgate.net This transformation proceeds through an aldol (B89426) condensation, regioselective intramolecular cyclization, and conjugate addition cascade to afford 2-aminothiophene derivatives. researchgate.net Another metal-free method utilizes the reaction of 1,3-diynes with sodium sulfide (B99878) or sodium hydrosulfide (B80085) to produce thiophenes. psu.edu
The synthesis of tetrasubstituted thiophenes can also be achieved under metal-free conditions through the intramolecular cyclization of ketene (B1206846) N,S-acetals. nih.govbeilstein-journals.org These reactions, however, have traditionally required strong bases and high temperatures. nih.govbeilstein-journals.org More recent developments have focused on milder, one-pot sequential reactions that proceed through sulfur ylide-like intermediates. nih.govbeilstein-journals.org
The following table highlights some metal-free synthetic routes to thiophenes:
| Reaction Type | Starting Materials | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Cascade reaction | 2-Ynals, Thioamides | Alcohol solvent | researchgate.net |
| Cyclization of 1,3-diynes | 1,3-Diynes | Sodium sulfide or hydrosulfide | psu.edu |
Environmentally Sustainable Catalytic Systems for this compound and its Derivatives
The development of environmentally sustainable catalytic systems is a cornerstone of modern green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. In the synthesis of this compound and its derivatives, significant progress has been made in developing catalytic systems that adhere to these principles. These advancements primarily focus on the use of aqueous reaction media, phosphine-free catalysts, and recyclable catalytic systems, often in the context of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been adapted to greener conditions. researchgate.net This typically involves the reaction of an organoboron compound (like an arylboronic acid) with an organic halide, catalyzed by a palladium complex. researchgate.net Traditional methods often rely on organic solvents and phosphine ligands, which can be toxic and difficult to separate from the product. researchgate.net
Recent research has demonstrated the viability of conducting these reactions in water, a benign and abundant solvent. nih.gov Micellar catalysis, which utilizes surfactants to create nanoreactors in water, has emerged as a particularly effective strategy. organic-chemistry.orgacsgcipr.org This approach allows for reactions to proceed at mild temperatures, often at room temperature, and can facilitate the coupling of a wide range of substrates, including heteroaromatic compounds like thiophenes. organic-chemistry.orgunimib.it For instance, the use of surfactants such as Kolliphor EL has enabled Suzuki cross-coupling reactions between thiophenes and anilines in water and under air, achieving high yields in short reaction times. unimib.it
Furthermore, the development of phosphine-free palladium catalysts represents another significant step towards sustainability. nih.gov Phosphine ligands are often air-sensitive, toxic, and expensive. Their elimination simplifies the catalytic system and reduces environmental impact. Studies have shown that catalysts like palladium acetate in combination with a recyclable solvent system such as polyethylene (B3416737) glycol (PEG) in water can effectively catalyze the Suzuki reaction without the need for phosphine ligands. nih.gov
Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recyclability, a key principle of green chemistry. mdpi.com An example is the use of a palladium catalyst supported on natural phosphate, which has shown high efficiency and recyclability in Suzuki-Miyaura couplings under microwave irradiation in water. researchgate.net Similarly, single-atom palladium catalysts, such as Pd-ZnO-ZrO2, have been developed for phosphine-free Suzuki-Miyaura reactions at room temperature in an ethanol (B145695)/water mixture. nih.gov These catalysts exhibit high activity and can be recycled multiple times without a significant loss of performance. nih.gov
The following table details a representative environmentally sustainable catalytic system for the synthesis of this compound via a phosphine-free Suzuki-Miyaura coupling reaction.
Table 1: Phosphine-Free Suzuki-Miyaura Coupling for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Bromothiophene | 3-Methylphenylboronic acid | Pd-ZnO-ZrO₂ (single-atom catalyst) | K₂CO₃ | Ethanol/Water | Room Temperature | 5 hours | Quantitative | nih.gov |
Detailed Research Findings:
The synthesis of this compound can be efficiently achieved using a single-atom palladium catalyst supported on a zinc oxide-zirconium dioxide matrix (Pd-ZnO-ZrO₂). nih.gov This method represents a significant advancement in environmentally sustainable catalysis for several reasons:
Phosphine-Free System: The reaction proceeds without the need for phosphine ligands, which are common in traditional palladium-catalyzed couplings but are often toxic and air-sensitive. nih.gov
Aqueous Reaction Medium: The use of an ethanol/water solvent system significantly reduces the reliance on volatile and often hazardous organic solvents. nih.gov
Mild Reaction Conditions: The coupling occurs at room temperature, which minimizes energy consumption compared to reactions requiring elevated temperatures. nih.gov
High Efficiency: The reaction goes to completion, providing a quantitative yield of the desired product, this compound. nih.gov
Catalyst Recyclability: The heterogeneous nature of the Pd-ZnO-ZrO₂ catalyst allows for its recovery and reuse over multiple reaction cycles without a significant decrease in its catalytic activity. nih.gov
This catalytic system demonstrates the successful application of green chemistry principles to the synthesis of 3-arylthiophenes, offering a pathway that is not only efficient but also environmentally responsible.
Reactivity and Reaction Mechanisms of 3 3 Methylphenyl Thiophene
Electronic Reactivity of the Thiophene (B33073) Core
The electronic nature of the thiophene ring, characterized by the delocalization of π-electrons involving the sulfur atom's lone pairs, is central to its chemical behavior. This aromaticity dictates its preference for substitution reactions over addition reactions, preserving the stable ring system.
Electrophilic Aromatic Substitution (SEAr): Thiophene is significantly more reactive towards electrophiles than benzene, with reactions proceeding under milder conditions. pearson.com Electrophilic attack occurs preferentially at the α-positions (C2 and C5) due to the greater ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex or arenium ion) when the electrophile adds to these positions. researchgate.netyoutube.com
For 3-(3-Methylphenyl)thiophene, the available positions for electrophilic attack on the thiophene ring are C2, C4, and C5. The 3-methylphenyl group at the C3 position exerts a directing influence. Aryl groups are generally weakly deactivating through their inductive effect (-I) but can be activating through resonance (+M), directing incoming electrophiles to the ortho and para positions. In this context, the C2 and C4 positions are ortho to the substituent, and the C5 position is meta.
Therefore, electrophilic substitution is expected to be directed primarily to the C2 and C5 positions. The C2 position is electronically favored due to superior stabilization of the intermediate by the adjacent sulfur atom. The C5 position is also activated. The relative ratio of C2 to C5 substitution would depend on the specific electrophile and reaction conditions, with steric hindrance from the 3-aryl group potentially playing a role in favoring the less hindered C5 position.
| Position | Electronic Influence of Sulfur | Influence of 3-Aryl Group | Predicted Reactivity |
|---|---|---|---|
| C2 | Highly Activated | Activated (ortho) | Major Product |
| C4 | Less Activated | Activated (ortho) | Minor Product |
| C5 | Highly Activated | Less Activated (meta) | Major Product (Potentially favored if C2 is sterically hindered) |
Nucleophilic Substitution: The electron-rich nature of the thiophene ring makes it inherently resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups (EWGs) on the ring to decrease the electron density and stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov The this compound molecule lacks any strong EWGs; the methylphenyl group is, in fact, weakly electron-donating. Consequently, it is unreactive towards nucleophilic aromatic substitution under normal conditions. For a reaction to occur, the thiophene ring would need to be further substituted with groups like nitro (-NO₂) or cyano (-CN) and possess a suitable leaving group (e.g., a halide).
While this compound itself is not primed for SNAr reactions, understanding the pathway is crucial for its potential derivatives. The most common pathway is the SNAr addition-elimination mechanism. nih.gov
This mechanism proceeds in two main steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, particularly at positions that can delocalize the negative charge (e.g., ortho or para to the reaction center), is critical for stabilizing this intermediate. nih.gov
Elimination: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the thiophene ring and yielding the final substitution product.
In substituted thiophenes, the formation of the Meisenheimer complex is generally the rate-determining step. nih.gov The stability of this intermediate, and thus the reaction rate, is highly dependent on the nature and position of the substituents on the thiophene ring. For a hypothetical derivative of this compound, such as 2-chloro-5-nitro-3-(3-methylphenyl)thiophene, a nucleophile would readily attack the C2 position, and the negative charge of the intermediate would be stabilized by the nitro group at C5.
Oxidative Reactivity and Stability under Oxidative Conditions
The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) or S,S-dioxides (sulfones). This oxidation alters the aromaticity and electronic properties of the ring.
Thiophenes can react with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. Theoretical and experimental studies have shown that the primary mechanism for this reaction is a [4+2] cycloaddition (a Diels-Alder type reaction), where the thiophene acts as the diene. researchgate.netresearchgate.net
The proposed mechanism involves the following steps:
Cycloaddition: Singlet oxygen adds across the C2 and C5 positions of the thiophene ring to form an unstable intermediate known as a thiaozonide or thiophene endoperoxide. researchgate.netnih.gov
Decomposition: This endoperoxide intermediate is highly unstable and rapidly decomposes. The decomposition pathway can lead to a variety of products, often involving the extrusion of sulfur and the formation of dicarbonyl compounds.
The reactivity of thiophenes towards singlet oxygen is influenced by the electronic nature of their substituents. Electron-donating groups enhance the electron density of the thiophene ring, making it a more reactive diene and thus accelerating the cycloaddition reaction. Conversely, electron-withdrawing groups decrease the reactivity. researchgate.net The 3-methylphenyl group on this compound would be expected to slightly enhance its reactivity towards singlet oxygen compared to unsubstituted thiophene.
Polymerization Mechanisms and Control
Thiophene and its derivatives are key monomers for the synthesis of conducting polymers. The polymerization typically occurs through the α-positions (C2 and C5), leading to a conjugated polymer backbone.
Electrochemical polymerization is a common method for synthesizing polythiophenes directly onto an electrode surface. The mechanism for 3-substituted thiophenes like this compound proceeds via an oxidative coupling process. dtic.mil
The key steps in the mechanism are:
Oxidation: The monomer, this compound, is oxidized at the anode to form a radical cation. The potential at which this occurs is influenced by the substituent; electron-donating groups generally lower the oxidation potential.
Radical Coupling: Two radical cations couple, primarily at the C2 and C5 positions, to form a dimeric dication. This coupling is the main chain-growth step.
Deprotonation: The dimeric dication loses two protons to form a neutral, conjugated dimer.
Chain Propagation: The dimer is more easily oxidized than the monomer. It is re-oxidized to a radical cation, which can then couple with another monomer radical cation, continuing the chain growth process.
| Step | Description | Key Species |
|---|---|---|
| 1. Monomer Oxidation | Loss of an electron at the anode | Monomer Radical Cation |
| 2. Dimerization | Coupling of two radical cations (typically α-α coupling) | Dimeric Dication |
| 3. Deprotonation | Loss of two protons to restore aromaticity | Neutral Dimer |
| 4. Propagation | Oxidation of oligomer and coupling with another radical cation | Growing Polymer Chain |
The substituent at the 3-position plays a crucial role in controlling the polymerization and the properties of the resulting polymer. The 3-(3-Methylphenyl) group introduces steric hindrance that can affect the planarity and conjugation of the polymer chain, thereby influencing its electrical conductivity and optical properties. However, it also enhances the solubility of the polymer, making it more processable compared to unsubstituted polythiophene. researchgate.net
Regioregularity Control in Poly(3-substituted thiophene) Synthesis
The performance of poly(3-substituted thiophene)s is intrinsically linked to their structural precision, specifically the regioregularity of the polymer chain. This refers to the specific orientation of the substituted thiophene units as they link together. The three possible couplings are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, which in turn enhances π-orbital overlap and improves charge carrier mobility. cmu.edu Conversely, HH and TT couplings introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation. cmu.edu
Several synthetic methodologies have been developed to exert control over the regioregularity during the polymerization of 3-substituted thiophenes, which are applicable to monomers like this compound. The primary strategies include the McCullough, Rieke, and Grignard Metathesis (GRIM) methods. cmu.edunih.gov
The McCullough method involves the treatment of a 2,5-dihalo-3-substituted thiophene with a Grignard reagent, followed by polymerization using a nickel catalyst. This method is known to produce highly regioregular poly(3-alkylthiophene)s. nih.gov The Rieke method utilizes highly reactive "Rieke zinc" to form a zinc-based organometallic intermediate from a 2,5-dihalo-3-substituted thiophene, which is then polymerized with a nickel or palladium catalyst. nih.gov
The Grignard Metathesis (GRIM) polymerization is another powerful technique that offers excellent control over regioregularity. In this method, a 2,5-dihalo-3-substituted thiophene is treated with a Grignard reagent to form a magnesium-based monomer, which then undergoes polymerization in the presence of a nickel catalyst. cmu.edu The choice of catalyst and reaction conditions can significantly influence the degree of regioregularity. For instance, nickel catalysts bearing bulky phosphine (B1218219) ligands are often employed to promote the desired HT couplings.
Recent advancements have also explored catalyst-transfer polycondensation (CTP) methods, which can provide living polymerization characteristics and precise control over molar mass and regioregularity. These methods often employ nickel or palladium catalysts. nih.gov The selection of the catalyst, specifically the metal center and the associated ligands, plays a crucial role in dictating the regioselectivity of the polymerization of 3-arylthiophenes.
Below is a table summarizing the key polymerization methods and their typical outcomes for regioregularity in poly(3-substituted thiophene) synthesis.
| Polymerization Method | Typical Catalyst | Achievable Head-to-Tail (HT) Content | Key Features |
| McCullough Method | Ni(dppp)Cl₂ | >95% | One of the earliest methods for high regioregularity. |
| Rieke Method | Ni(dppe)Cl₂, Pd(dppe)Cl₂ | >90% | Utilizes highly reactive Rieke zinc. nih.gov |
| GRIM Polymerization | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | >95% | Offers good control over molecular weight and regioregularity. cmu.edu |
| Catalyst-Transfer Polycondensation | Ni(II) and Pd(II) complexes | High | Enables living polymerization characteristics. nih.gov |
Theoretical Insights into Reaction Mechanisms
Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms involving this compound at the molecular level. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating transition states and reaction pathways for functionalization and carbon-carbon bond formation reactions.
Transition State Analysis in Functionalization Reactions
The functionalization of the thiophene ring in this compound can proceed through various pathways, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Transition state analysis using computational methods allows for the determination of activation energies and the identification of the most favorable reaction coordinates.
For instance, in electrophilic substitution reactions, the position of attack on the thiophene ring (either the C2 or C5 position) is a key factor. Theoretical calculations can model the formation of the sigma complex (Wheland intermediate) for each possible substitution pattern and determine the corresponding transition state energies. These calculations often reveal that substitution at the C5 position (para to the aryl substituent) is sterically and electronically favored in many cases.
In the context of metal-catalyzed functionalization, such as direct arylation, DFT studies can elucidate the energetics of crucial steps like C-H activation, oxidative addition, and reductive elimination. researchgate.net For 3-arylthiophenes, the regioselectivity of C-H activation is a critical aspect that can be rationalized through transition state analysis. The calculations can help in understanding how the electronic nature of the aryl substituent and the steric bulk of the catalyst's ligands influence the preference for functionalization at different positions of the thiophene ring.
Mechanistic Studies of Carbon-Carbon Bond Formation
Carbon-carbon bond formation is central to the synthesis of both the monomer itself and its subsequent polymerization. Mechanistic studies, often supported by DFT calculations, provide a detailed picture of how these bonds are formed.
In polymerization reactions, such as those employing nickel or palladium catalysts, the mechanism typically involves a series of oxidative addition, transmetalation, and reductive elimination steps. researchgate.net Computational modeling can trace the energy profile of the entire catalytic cycle. These studies can reveal the rate-determining step and provide insights into how the catalyst's structure and the nature of the monomer influence the reaction kinetics and the final polymer structure.
For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the oxidative addition of a halo-thiophene to the Pd(0) catalyst, the subsequent transmetalation with an organometallic reagent, and the final reductive elimination that forms the new C-C bond and regenerates the catalyst. researchgate.net These models can predict the geometries of intermediates and transition states, offering a rationale for observed experimental outcomes.
Theoretical investigations into the reaction mechanisms of thiophene and its derivatives with various reagents, including radicals and electrophiles, have also been conducted. researchgate.net These studies provide fundamental data on bond dissociation energies, reaction enthalpies, and activation barriers, which are crucial for understanding and predicting the reactivity of compounds like this compound in various chemical environments.
The following table outlines the key steps in a typical palladium-catalyzed cross-coupling cycle for C-C bond formation, which can be analyzed using theoretical methods.
| Catalytic Cycle Step | Description | Information from Theoretical Studies |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-thiophene. | Transition state geometry and energy barrier for this initial activation step. |
| Transmetalation | The organic group from an organometallic reagent is transferred to the palladium center. | Energetics of ligand exchange and the formation of the diorganopalladium(II) intermediate. |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. | The final, product-forming step's transition state and the overall thermodynamics of the cycle. |
Computational and Theoretical Investigations of 3 3 Methylphenyl Thiophene Systems
Electronic Structure Elucidation via Density Functional Theory (DFT)
Molecular Geometry Optimization and Conformation Analysis
Specific data on optimized bond lengths, bond angles, and dihedral angles for 3-(3-Methylphenyl)thiophene from DFT calculations are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Gaps
Calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in the searched scientific papers.
Charge Transfer Phenomena and Pathways within the Molecular System
Detailed analysis of intramolecular charge transfer characteristics for this specific molecule is not documented in available research.
Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites
MESP maps for this compound, which would identify sites susceptible to electrophilic or nucleophilic attack, are not present in the reviewed literature.
Spectroscopic Parameter Prediction and Validation
Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts and Correlation with Experimental Data
While experimental NMR data may exist, studies presenting computationally predicted ¹H and ¹³C NMR chemical shifts for this compound and their correlation with experimental values were not found.
UV-Visible Absorption and Emission Spectra Simulation (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to simulate the electronic absorption and emission spectra of molecules. For a molecule like this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. These absorptions correspond to electronic transitions, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals.
The simulation provides insights into how the molecule interacts with light. The results, typically presented as a plot of oscillator strength versus wavelength, highlight the most probable electronic transitions. For thiophene-based systems, these transitions are often π → π* in nature, reflecting the delocalized electron system of the aromatic rings. The position of the methyl group on the phenyl ring subtly influences the electronic environment and, consequently, the precise energy and intensity of these transitions. In studies of other thiophene (B33073) derivatives, TD-DFT has been successfully used to correlate calculated absorption spectra with experimental data, validating the computational approach. researchgate.netscholaris.caarxiv.org
Reactivity and Stability Assessments
Global Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)
Key descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO energy gap generally corresponds to higher hardness and greater stability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are crucial in theoretical chemistry for comparing the reactivity of a series of related compounds and for understanding how structural modifications, such as the addition of substituent groups to the thiophene or phenyl rings, can alter molecular stability. researchgate.netnih.gov
Table 1: Representative Global Chemical Reactivity Descriptors Note: The following table is illustrative of the typical data generated from such an analysis. Specific values for this compound are not available from the surveyed literature.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron donating/accepting tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Indicates resistance to charge transfer. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies electrophilic character. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density within a molecule. It translates the complex, many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would reveal key intramolecular interactions, such as hyperconjugation between the thiophene and phenyl rings.
Quantum Theory of Atoms in Molecule (QTAIM) for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density. A QTAIM analysis of this compound would characterize the nature of its covalent and weaker non-covalent interactions.
By locating bond critical points (BCPs) in the electron density between atoms, QTAIM can determine the properties of these bonds. For example, the analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the C-S bonds in the thiophene ring or the C-C bond linking the two rings would classify them as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. This method offers a detailed, quantitative picture of the bonding within the molecule, going beyond simple Lewis structures. nih.gov
Nonlinear Optical (NLO) Property Prediction and Investigation
Computational chemistry is widely used to predict the nonlinear optical (NLO) properties of organic molecules, which are of great interest for applications in optoelectronics and photonics. nih.gov For this compound, DFT calculations can estimate the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These tensors describe how the molecule's dipole moment responds to an applied external electric field, such as that from a high-intensity laser.
Molecules with significant NLO response often feature an electron donor-acceptor structure connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov While this compound does not have strong, dedicated donor and acceptor groups, the interaction between the electron-rich thiophene ring and the phenyl ring can give rise to modest NLO properties. Theoretical calculations are essential for screening candidate molecules and guiding the design of new materials with enhanced NLO activity. Studies on other thiophene derivatives have shown that strategic substitution can significantly enhance these properties. mdpi.comrsc.org
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding the application of the chemical compound "this compound" in the advanced material and optoelectronic research areas outlined in your request.
The provided structure, which includes Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and various Organic Photovoltaics (OPVs) like Bulk Heterojunction (BHJ), Dye-Sensitized (DSSC), and Perovskite (PSC) solar cells, requires detailed research findings and performance data that are not available for this specific molecule.
Research in these fields often focuses on related but structurally different compounds, such as:
Fused thiophene systems (e.g., thieno[3,2-b]thiophene)
Polythiophenes with various alkyl or aryl side chains (e.g., poly(3-hexylthiophene) or poly(3-(4-octylphenyl)thiophene))
Oligothiophenes and other complex derivatives designed to tune electronic properties.
While the broader class of thiophene-based materials is extensively studied for these applications, the specific data for "this compound" as a primary component in the active layers of these devices is not present in the available literature. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the requested outline and focuses solely on this compound.
Advanced Material Applications and Optoelectronic Research of 3 3 Methylphenyl Thiophene Systems
Organic Electronic Device Integration
Electrochromic Devices (ECDs)
Electrochromic devices (ECDs) are technologies that can change their optical properties, such as color and transparency, when a voltage is applied. This capability has led to their use in smart windows, displays, and mirrors. Thiophene-based polymers are particularly well-suited for ECDs due to their ability to undergo reversible color changes upon electrochemical doping and de-doping.
While specific research on 3-(3-Methylphenyl)thiophene in ECDs is not extensively documented in publicly available literature, the behavior of similar poly(3-alkylthiophene)s provides a strong indication of its potential. For instance, poly(3-methylthiophene) (PMeT) has been investigated as a pseudo-anodic coloring material in ECDs. ntu.edu.tw When combined with a cathodic coloring material like poly(3,4-ethylenedioxythiophene) (PEDOT), the resulting device can switch between colored and bleached states. ntu.edu.tw A device combining PMeT and PEDOT can switch between deep blue and light red. ntu.edu.tw
The performance of an ECD is characterized by several parameters, including its optical contrast (the difference in transmittance between the colored and bleached states), switching speed, and coloration efficiency. The coloration efficiency (CE) is a measure of the change in optical density per unit of charge injected or ejected. For a PMeT/PEDOT device, a high coloration efficiency of 336 cm²/C has been reported. ntu.edu.tw The introduction of a methylphenyl group, as in this compound, is expected to influence the electronic and steric properties of the resulting polymer, which in turn would affect the electrochromic performance. The bulky methylphenyl group could alter the polymer's packing and morphology, potentially impacting ion diffusion rates and, consequently, the switching speed and stability of the device. Further research into poly(this compound) is needed to fully elucidate its electrochromic properties and potential in ECD applications.
| Parameter | Value | Device Configuration |
| Color Change | Deep Blue to Light Red | Poly(3-methylthiophene) / Poly(3,4-ethylenedioxythiophene) |
| Maximum Optical Attenuation (ΔTmax) | 46% at 655 nm | Poly(3-methylthiophene) / Poly(3,4-ethylenedioxythiophene) |
| Coloration Efficiency (CE) | 336 cm²/C | Poly(3-methylthiophene) / Poly(3,4-ethylenedioxythiophene) |
| Cycling Stability | 91.3% of ΔTmax retained after 100 cycles | Poly(3-methylthiophene) / Poly(3,4-ethylenedioxythiophene) |
Role in Hole Transport Materials (HTMs)
Hole transport materials are essential components in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). They facilitate the efficient extraction and transport of holes from the active layer to the electrode. Thiophene-containing molecules have been extensively explored as HTMs due to their excellent charge-transporting capabilities and tunable energy levels.
The suitability of a material as an HTM is largely determined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For efficient hole injection, the HOMO level of the HTM should be well-aligned with the valence band of the active material (e.g., perovskite). The introduction of a 3-methylphenyl substituent to the thiophene (B33073) ring in this compound is expected to influence these energy levels. Aryl substituents can modulate the electronic properties of the thiophene core, thereby fine-tuning the HOMO and LUMO levels for better device performance.
Research on similar thiophene-based HTMs provides insights into the potential of this compound derivatives. For example, novel HTMs based on thieno[3,2-b]thiophene (B52689) and triphenylamine (B166846) have been synthesized and shown to have HOMO levels in the range of -5.01 to -5.08 eV, which are suitable for use in perovskite solar cells. frontiersin.org The incorporation of such HTMs in PSCs has resulted in power conversion efficiencies (PCEs) of up to 5.20%. frontiersin.org The methylphenyl group in this compound could enhance the solubility and film-forming properties of the resulting HTM, which are crucial for device fabrication.
| HTM Core | HOMO Level (eV) | LUMO Level (eV) | Application |
| Thieno[3,2-b]thiophene & Triphenylamine (M1) | -5.05 | -2.34 | Perovskite Solar Cells |
| Thieno[3,2-b]thiophene & Triphenylamine (M2) | -5.08 | -2.28 | Perovskite Solar Cells |
| Thieno[3,2-b]thiophene & Triphenylamine (M3) | -5.01 | -2.34 | Perovskite Solar Cells |
Photonic and Optoelectronic Functionalities
The photonic and optoelectronic properties of this compound-based systems are of great interest for applications in light-emitting devices, sensors, and other optical technologies. These properties are intrinsically linked to the molecular design and the resulting electronic structure.
The absorption and emission of light in conjugated organic molecules are governed by electronic transitions between molecular orbitals. The molecular design of this compound and its derivatives offers several avenues for tuning their optical properties. The nature and position of substituents on the thiophene and phenyl rings can significantly alter the energy gap and the transition probabilities.
Studies on substituted polythiophenes have shown that steric interactions introduced by substituents can force the aromatic side groups to be perpendicular to the main polymer chain, leading to an increase in the solid-state fluorescence quantum yield. acs.org For instance, the introduction of ortho-alkylphenyl groups can enhance the solid-state fluorescence of polythiophenes by up to 12 times compared to unsubstituted poly(3-hexylthiophene) (P3HT). acs.org The 3-methylphenyl group in this compound is expected to introduce a degree of steric hindrance that could influence the planarity of the polymer backbone and, consequently, its optical properties.
The absorption and emission wavelengths can also be tuned. For example, in positional isomers of thiophene-based chromophores, the para isomer with a more rigid and planar π-conjugated structure exhibits the most intense UV-vis absorption and fluorescence emission. nih.gov This highlights the importance of the substitution pattern in controlling the photophysical properties. By strategically modifying the structure of this compound, it is possible to tailor its absorption and emission spectra for specific applications.
| Polymer | Substitution | Solid-State Fluorescence Quantum Yield (Φfl) | Effect |
| P3HT | Hexyl | Baseline | Reference |
| Substituted P3HT | Bromo, Chloro, Formyl | Increased | Electronic Effect |
| Substituted P3HT | Nitro | Quenched | Electronic Effect |
| Substituted P3HT | Phenyl, p-tolyl | 2-3 times > P3HT | Steric Effect |
| Substituted P3HT | ortho-alkylphenyl | 12 times > P3HT | Enhanced Steric Effect |
Charge carrier mobility is a critical parameter that determines the performance of organic electronic devices. It quantifies how quickly charge carriers (electrons and holes) move through a material under the influence of an electric field. In thin films of organic semiconductors, mobility is highly dependent on the molecular packing, film morphology, and the presence of defects.
For thiophene-based materials, hole mobilities can vary over several orders of magnitude, from 10⁻⁵ to over 1 cm²/Vs. rsc.orgresearchgate.net High mobilities are desirable for applications such as organic field-effect transistors (OFETs) and solar cells. The molecular structure of this compound is expected to play a significant role in determining the charge carrier mobility of its thin films. The methylphenyl substituent can influence the intermolecular interactions and the degree of π-π stacking, which are crucial for efficient charge transport.
The charge transport in polymer semiconductors can often be described by models such as the Multiple-Trap-and-Release model, which considers the presence of localized states (traps) that can temporarily immobilize charge carriers. rsc.org The morphology of the thin film, including its crystallinity and the orientation of the polymer chains, is also a key factor. For instance, in some polythiophene thin films, a layered packing motif is observed, where planar backbones form π-stacked aromatic lamellae. nist.gov The tilt of the polymer backbone within these lamellae can significantly affect the electronic structure and, consequently, the charge carrier mobility. nist.gov
| Material System | Mobility (cm²/Vs) | Measurement Technique/Device |
| Thiophene substituted diketopyrrolopyrrole copolymers | > 2 | Dual-gated polymer thin-film transistors |
| Azomethine triad (B1167595) (thiophene-based) | 3 x 10⁻⁵ | Field-effect transistor |
| Disordered thin-film solar cells | 10⁻⁵ - 10⁻⁴ | Various techniques |
Spectroscopic Characterization Techniques for Structural Elucidation and Material Analysis
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its structural components. Techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful tools for identifying functional groups and understanding the molecular framework.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds and functional groups. For 3-(3-Methylphenyl)thiophene, the FTIR spectrum is expected to exhibit characteristic bands for both the thiophene (B33073) and the methylphenyl moieties.
Expected Vibrational Modes for this compound:
Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on both the thiophene and phenyl rings are anticipated in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl group (-CH₃) on the phenyl ring will show symmetric and asymmetric stretching vibrations, typically in the 2980-2870 cm⁻¹ range.
C=C Ring Stretching: The stretching of carbon-carbon double bonds within both the aromatic phenyl ring and the thiophene ring will produce a series of bands in the 1600-1450 cm⁻¹ region. These are often complex due to the coupling of vibrations.
C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds on both rings appear at lower wavenumbers. Out-of-plane bending is particularly useful for determining the substitution pattern on aromatic rings and would be expected in the 900-675 cm⁻¹ range.
C-S Stretching: The carbon-sulfur bond within the thiophene ring gives rise to stretching vibrations, which are typically weaker and found at lower frequencies, often around 850-600 cm⁻¹.
Due to the lack of specific experimental data in the cited literature, a data table of observed frequencies cannot be provided.
FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. Vibrational modes that result in a change in molecular polarizability are Raman active. Often, vibrations that are weak in FTIR, such as those from non-polar bonds, are strong in Raman spectra.
Expected Raman Bands for this compound:
Symmetric Ring Breathing: The symmetric vibrations of the thiophene and phenyl rings are expected to be prominent in the Raman spectrum.
C=C and C-C Stretching: The stretching vibrations of the carbon framework of both rings will be visible, providing information about the conjugated system.
C-S-C Vibrations: The vibrations involving the sulfur atom in the thiophene ring are also detectable in the Raman spectrum.
An experimental FT-Raman data table is not available from the searched sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for elucidating the exact structure of an organic molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H Chemical Shifts:
Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The exact shifts will be influenced by the electronic effects of the attached methylphenyl group.
Phenyl Protons: The four protons on the 3-methylphenyl ring will also resonate in the aromatic region, likely between 7.0 and 7.4 ppm. Their splitting patterns will reveal their relative positions (ortho, meta, para) to the thiophene and methyl substituents.
Methyl Protons: The protons of the methyl group (-CH₃) will appear as a singlet in the upfield region, typically around 2.3-2.4 ppm.
¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in the molecule.
Expected ¹³C Chemical Shifts:
Thiophene Carbons: The four carbons of the thiophene ring are expected to have signals in the aromatic region, approximately between 120 and 145 ppm. The carbon atom directly bonded to the phenyl group (C3) and the carbon bonded to the sulfur atom (C2 and C5) will have distinct chemical shifts.
Phenyl Carbons: The six carbons of the methylphenyl ring will also appear in the aromatic region (125-140 ppm). The carbon attached to the thiophene ring and the carbon bearing the methyl group will have characteristic shifts.
Methyl Carbon: The carbon of the methyl group will produce a signal in the aliphatic region, typically around 20-22 ppm.
Without specific experimental spectra, a detailed data table of chemical shifts and coupling constants cannot be accurately presented.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by showing correlations between nuclei.
COSY (¹H-¹H Correlation): A COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would be used to confirm the connectivity of protons within the thiophene ring and within the methylphenyl ring. For example, correlations would be expected between adjacent protons on the thiophene ring and between neighboring protons on the phenyl ring.
HSQC/HMQC (¹H-¹³C Correlation): An HSQC or HMQC spectrum reveals direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
A detailed analysis of 2D NMR correlations requires experimental data, which is not available in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the thiophene and phenyl rings.
The position of the maximum absorption (λmax) is influenced by the extent of conjugation. The linking of the phenyl and thiophene rings creates a larger conjugated system compared to the individual rings, which would be expected to shift the λmax to a longer wavelength (a bathochromic or red shift) compared to unsubstituted thiophene or toluene. The exact λmax value would depend on the solvent used due to solvatochromic effects. However, specific experimental values for this compound are not available in the searched literature.
Solution and Solid-State Absorption Analysis
The electronic absorption properties of thiophene derivatives are highly sensitive to their chemical environment and substitution patterns. For this compound, the absorption spectrum is primarily characterized by π-π* transitions within the conjugated system formed by the thiophene and phenyl rings.
In solution, the position of the maximum absorption wavelength (λmax) is influenced by the polarity of the solvent. Studies on related 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes have shown that λmax can shift significantly with changes in solvent. biointerfaceresearch.com For instance, absorption maxima were observed to change from 486-502 nm in methanol (B129727) to 502-512 nm in chloroform, and 626-654 nm in DMF. biointerfaceresearch.com The introduction of different functional groups on the thiophene ring can induce either a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. biointerfaceresearch.com For this compound, a substituted phenyl ring at the 3-position is expected to extend the π-conjugation compared to unsubstituted thiophene, leading to a bathochromic shift. The ultraviolet spectrum of the parent compound, 3-phenylthiophene (B186537), in ethanol (B145695) shows an absorption maximum at approximately 258 nm. The presence of a methyl group on the phenyl ring in this compound is likely to cause a slight red shift in the absorption maximum due to its electron-donating inductive effect.
In the solid state, the absorption spectrum of thiophene-based materials can differ from that in solution due to intermolecular interactions and the degree of molecular ordering. For thin films of poly(3-methylthiophene), an increase in the absorption coefficient with wavelength and a broadening of the absorption peak are observed, indicating increased conjugation and a wider distribution of electronic states. researchgate.net
Table 1: Expected UV-Visible Absorption Characteristics of this compound and Related Compounds
| Compound | State/Solvent | Expected λmax (nm) | Key Observations |
|---|---|---|---|
| 3-Phenylthiophene | Ethanol | ~258 | π-π* transition of the conjugated system. |
| 3-Methylthiophene (B123197) | Not Specified | Not Specified | The methyl group has a minor electronic effect. |
| This compound | Solution | > 258 | Expected bathochromic shift due to extended conjugation and methyl group substitution. |
| Poly(3-methylthiophene) | Solid-State (Thin Film) | Broad absorption | Broadening of the peak indicates increased conjugation in the polymer. researchgate.net |
Fluorescence and Photoluminescence Spectroscopy
Thiophene-based materials are known for their fluorescent properties, which are valuable for applications in organic light-emitting diodes (OLEDs) and fluorescent biomarkers. The photoluminescence (PL) of these compounds is influenced by the extent of π-conjugation, the nature of substituents, and the physical state.
For poly(3-hexylthiophene), a well-studied thiophene derivative, the photoluminescence spectrum in a semi-aqueous solution exhibits an emission band with a maximum at 597 nm when excited at 440 nm. nih.gov The photoluminescence excitation (PLE) spectrum shows a maximum at 457 nm. nih.gov The fluorescence properties of thiophene derivatives can be tuned by altering the substituents. For instance, in azo-phenylthiophene derivatives, the molecular structure (e.g., donor-π-acceptor vs. donor-π-donor systems) significantly impacts their nonlinear optical responses and photoluminescence. acs.org
In the case of this compound, the presence of the 3-methylphenyl group is expected to influence its emissive properties. The extended conjugation should lead to fluorescence in the visible region. The quantum yield and emission wavelength will be dependent on the rigidity of the molecule and the solvent environment. In the solid state, intermolecular interactions can lead to quenching of fluorescence or the formation of excimers, which would result in a red-shifted emission compared to the solution state. A study on poly(3-decylthiophene-co-3-bromothiophene) showed that substituents on the thiophene ring have a significant effect on the fluorescence intensity and quantum yield. hgxx.org
Table 2: Expected Photoluminescence Characteristics of this compound and Related Compounds
| Compound/Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Key Observations |
|---|---|---|---|
| Poly(3-hexylthiophene) | 440 | 597 | Exhibits fluorescence in the orange-red region of the spectrum. nih.gov |
| Azo-phenylthiophene Derivatives | Not Specified | Not Specified | Molecular structure significantly influences photoluminescence. acs.org |
| This compound | Not Specified | Not Specified | Expected to be fluorescent due to the conjugated aromatic system. |
Electrochemical Characterization
Electrochemical techniques are vital for determining the redox behavior and electronic energy levels (HOMO and LUMO) of conjugated molecules like this compound.
Cyclic Voltammetry (CV) for Redox Behavior and Potentials
Cyclic voltammetry is a powerful tool to study the oxidation and reduction processes of electroactive species. For thiophene derivatives, CV is often used to determine their oxidation potentials, which relates to the energy of the Highest Occupied Molecular Orbital (HOMO). The electropolymerization of thiophene monomers can also be monitored using this technique.
In the cyclic voltammogram of a thiophene monomer, an irreversible oxidation peak is typically observed at a certain potential, corresponding to the formation of a radical cation. This radical cation can then undergo coupling reactions to form oligomers and polymers. The oxidation potential is sensitive to the substituents on the thiophene ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize.
For instance, in a study of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives, the introduction of electron-donating tert-butylphenyl groups was found to lower the oxidation potential. rsc.org Similarly, for 2,5-bis(het)aryl substituted thiophenes, replacing phenylene rings with thiophene moieties decreases the oxidation potential. uni-halle.de The cyclic voltammogram of thiophen-3-yl-acetic acid i-propyl ester shows an oxidation process, indicating its ability to form a conducting polymer film. researchgate.net
For this compound, the 3-methylphenyl group, being a weak electron-donating group, is expected to slightly lower the oxidation potential compared to unsubstituted 3-phenylthiophene. The CV would likely show an irreversible oxidation wave corresponding to the formation of the radical cation, which could then lead to electropolymerization.
Table 3: Expected Cyclic Voltammetry Data for this compound and Related Compounds
| Compound | Key Feature | Expected Oxidation Potential | Notes |
|---|---|---|---|
| Thiophen-3-yl-acetic acid i-propyl ester | Electropolymerization | Not specified | Shows an oxidation wave indicative of polymer film formation. researchgate.net |
| 2,5-bis(het)aryl substituted thiophenes | Tunable redox potentials | 0.78 - 1.03 V | Oxidation potential decreases with an increasing number of thiophene rings. uni-halle.de |
| 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophenes | Lowered oxidation potential | Not specified | Electron-donating substituents lower the oxidation potential. rsc.org |
Spectroelectrochemistry for Real-time Optical Changes
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as a function of its oxidation state in real-time. This is particularly useful for characterizing the radical cations and dications of conjugated molecules.
Upon electrochemical oxidation of thiophene derivatives, new absorption bands appear in the visible and near-infrared (NIR) regions, corresponding to the formation of polarons (radical cations) and bipolarons (dications). For example, the oxidation of 2-diphenylamino-substituted thiophenes was studied by in situ ESR-UV/Vis/NIR spectroelectrochemistry, which allowed for the identification of radical cations and their subsequent coupling reactions. nih.gov The study revealed the formation of radical dimers and dehydrodimers with bithiophene or benzidine (B372746) structures. nih.gov
For this compound, spectroelectrochemical analysis would be expected to show the disappearance of the neutral species' absorption band and the concurrent appearance of new, lower-energy absorption bands upon oxidation. These new bands would be characteristic of the this compound radical cation. The evolution of these spectral features with applied potential would provide valuable information about the stability and electronic structure of the charged species. Studies on 2,5-bis(het)aryl substituted thiophenes have demonstrated that the optical properties of the charged molecules can be tuned by modifying the molecular backbone. uni-halle.de
Mass Spectrometry Techniques (e.g., LC-MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of organic molecules, providing both separation and identification.
The mass spectrum of a compound provides a fingerprint based on its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+•) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bond between the thiophene and phenyl rings, as well as fragmentation of the methylphenyl group.
The NIST WebBook provides mass spectra for the related compounds 3-methylthiophene and 3-phenylthiophene. For 3-methylthiophene (C₅H₆S, MW: 98.17), the major peaks are at m/z 98 (molecular ion) and 97. For 3-phenylthiophene (C₁₀H₈S, MW: 160.24), the molecular ion peak at m/z 160 is the base peak, with other significant fragments. nist.gov Based on these, the mass spectrum of this compound (C₁₁H₁₀S, MW: 174.26) is expected to show a prominent molecular ion peak at m/z 174. Key fragments might arise from the loss of a methyl radical (m/z 159) or cleavage to produce ions corresponding to the methylphenyl or thiophene moieties.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 174 | Molecular Ion [M]+• |
| 159 | [M - CH₃]+ |
| 91 | [C₇H₇]+ (Tropylium ion) |
X-ray Diffraction (XRD) Studies
X-ray diffraction is the primary technique for determining the three-dimensional atomic structure of a crystalline solid. For a novel compound like this compound, single-crystal XRD would provide definitive information on its molecular geometry, including bond lengths, bond angles, and the dihedral angle between the thiophene and phenyl rings. This information is crucial for understanding structure-property relationships.
In the absence of a specific crystal structure for this compound, we can infer some structural aspects from related compounds. For example, a study on methyl-3-aminothiophene-2-carboxylate revealed a monoclinic crystal system and detailed the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com For thiophene-based polymers, XRD is used to investigate the degree of crystallinity and the orientation of the polymer chains, which are critical for their performance in electronic devices.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene |
| 3-Phenylthiophene |
| Poly(3-methylthiophene) |
| Poly(3-hexylthiophene) |
| Azo-phenylthiophene |
| Poly(3-decylthiophene-co-3-bromothiophene) |
| 1,1′,3,3′-Tetraaryl-4,4′-bibenzo[c]thiophene |
| 2,5-Bis(het)aryl substituted thiophenes |
| Thiophen-3-yl-acetic acid i-propyl ester |
| 2-Diphenylamino-substituted thiophenes |
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular and supramolecular structures of crystalline solids. This technique provides a detailed map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and torsion angles can be accurately determined.
The data obtained from SCXRD is fundamental for building a comprehensive picture of the solid-state architecture, as illustrated in the following table for a representative thiophene derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1035 (4) |
| b (Å) | 12.0193 (5) |
| c (Å) | 15.1312 (7) |
| β (°) | 94.347 (2) |
| Volume (ų) | 1469.52 (12) |
| Z | 4 |
| Data for 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding, Chalcogen Bonds)
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the material properties of molecular solids.
C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (like a phenyl or thiophene ring) acts as the acceptor. In the crystal structures of thiophene derivatives, C-H···π interactions often play a significant role in stabilizing the three-dimensional network. nih.gov For example, in the crystal of 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, N—H···π interactions are present within chains of molecules. researchgate.netnih.gov
Hydrogen Bonding: Conventional hydrogen bonds, such as N-H···S and N-H···N, are also observed in derivatives of this compound that contain appropriate functional groups. In the carbothioamide derivative mentioned above, molecules are linked by N—H···S hydrogen bonds, forming chains that propagate along the iucr.org direction. researchgate.netnih.gov The molecular conformation of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by a strong intramolecular N–H···N hydrogen bond. najah.edunajah.edu
Chalcogen Bonds: A less common but significant interaction is the chalcogen bond, which involves a chalcogen atom (like sulfur in thiophene) acting as an electrophilic center. While not explicitly detailed for this compound in the provided context, studies on other thiophene derivatives have highlighted the importance of S···N and S···S chalcogen bonding in their supramolecular chemistry.
| Interaction Type | Donor | Acceptor | Distance (Å) / Angle (°) |
| N-H···S | N12-H12A | S13 | D-A: 3.620(2) Å, D-H···A: 154° |
| N-H···π | N12-H12B | Cg3 (Benzene ring) | D-A: 3.443(2) Å, D-H···A: 132° |
| Data for 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
Disorder Analysis in Crystalline Structures
In some crystalline materials, molecules or parts of molecules can occupy more than one orientation or position. This phenomenon, known as disorder, is often observed in thiophene derivatives. A common type of disorder is a "ring-flip" disorder, where the thiophene ring can be found in two orientations, typically related by a 180° rotation. researchgate.net
This type of disorder is prevalent in the crystal structures of 3-substituted thiophenes and their derivatives. researchgate.net The presence of disorder can be identified and quantified through careful analysis of the X-ray diffraction data, where the occupancy of each position is refined. For example, in some thiophene-3-carbonyl derivatives, the thienyl ring is disordered over two positions with refined occupancies. researchgate.net The nature and extent of this disorder can have significant implications for the material's electronic and optical properties.
Advanced Surface and Bulk Characterization (e.g., Hirschfeld Surface Analysis)
To gain a more quantitative understanding of the intermolecular interactions within a crystal, advanced computational tools like Hirschfeld surface analysis are employed. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
Hirschfeld surface analysis allows for the visualization and quantification of intermolecular contacts. The surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds. nih.gov
Two-dimensional fingerprint plots derived from the Hirschfeld surface provide a summary of all intermolecular contacts in the crystal. These plots show the distribution of contact distances and can be decomposed to highlight the contribution of specific types of interactions. For instance, in the analysis of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene, H···H interactions were found to be the most significant contributor to the crystal packing, followed by C···H/H···C and S···H/H···S interactions. nih.gov This detailed analysis is invaluable for comparing the packing of different polymorphs and for understanding the structure-property relationships in these materials.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 57.1 (Molecule A), 57.3 (Molecule B) |
| C···H/H···C | 30.7 (Molecule A), 30.7 (Molecule B) |
| S···H/H···S | 6.2 (Molecule A), 6.4 (Molecule B) |
| Data for 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene |
Supramolecular Assembly and Self Organization of 3 3 Methylphenyl Thiophene Compounds
Intermolecular Interactions Driving Assembly
The self-organization of organic molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. For 3-(3-Methylphenyl)thiophene, a combination of hydrogen bonds, potential chalcogen contacts, and π-stacking interactions would be the primary driving forces for assembly. The interplay of these forces dictates the ultimate crystal packing and aggregation behavior.
While this compound itself lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···π and C-H···S interactions. However, in derivatives of 3-arylthiophenes that incorporate functional groups capable of forming stronger hydrogen bonds, these interactions become dominant in directing the supramolecular architecture.
For instance, in chalcone (B49325) derivatives synthesized from thiophene-3-carbaldehyde, C—H···O interactions are pivotal in forming dimers and chains. nih.gov Similarly, in crystals of di(thiophen-3-yl) ketone, C—H···O hydrogen bonds connect molecules into layers. nih.gov If this compound were functionalized with carbonyl, amino, or nitro groups, the following hydrogen bonds would be expected to play a significant role:
C—H···O: Interactions between aromatic or aliphatic C-H groups and oxygen atoms (e.g., from a carbonyl or ether group) are common in directing the packing of thiophene (B33073) derivatives, often leading to the formation of chains or layered structures. nih.govnih.gov
N—H···O/N—H···N: In derivatives containing amide or amine functionalities, these stronger hydrogen bonds would likely dominate the assembly process, as seen in compounds like methyl-3-aminothiophene-2-carboxylate, where N–H···O and N–H···N interactions define the crystal packing. mdpi.com
C—H···N: The introduction of nitrogen-containing heterocycles (like pyridine) could lead to C-H···N interactions, further influencing the molecular arrangement.
The following table summarizes typical hydrogen bond interactions observed in related thiophene compounds.
| Interaction Type | Donor | Acceptor | Typical Resulting Motif | Reference Compound Example |
| C—H···O | Aromatic C-H | Carbonyl O | Dimer or Chain Formation | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one nih.gov |
| N—H···O | Amine N-H | Carbonyl O | Linked Molecular Units | Methyl-3-aminothiophene-2-carboxylate mdpi.com |
| N—H···N | Amine N-H | Amine N | Linked Molecular Units | Methyl-3-aminothiophene-2-carboxylate mdpi.com |
Chalcogen bonding, where a sulfur atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile, is an important directional interaction in sulfur-containing heterocycles. In the context of this compound, the sulfur atom of the thiophene ring could engage in such interactions.
S···S/S···O/S···N Contacts: These interactions, though weaker than conventional hydrogen bonds, are highly directional and can significantly influence crystal packing.
F···π Interactions: While not present in the parent this compound, if fluorine substituents were introduced on the phenyl ring, F···π interactions could become a significant structure-directing force.
The directionality and strength of these unorthodox contacts can be crucial for fine-tuning the solid-state arrangement of molecules.
Given its aromatic nature, this compound is expected to exhibit significant π-stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are fundamental to the assembly of many organic semiconductors.
The relative orientation of the thiophene and methylphenyl rings will influence the nature of the π-stacking. In many 3-arylthiophene systems, a twisted conformation between the two rings is observed to minimize steric hindrance. nih.gov This twist angle affects the efficiency of intermolecular π-orbital overlap.
Face-to-Face Stacking: This arrangement maximizes π-orbital overlap and is common in many thiophene oligomers.
Offset or Slipped-Stacking: This is often energetically more favorable as it reduces repulsive interactions. In a polymorph of di(thiophen-3-yl) ketone, π–π stacking with a centroid-to-centroid distance of 3.946 Å and a slippage of 1.473 Å is observed between thiophene rings. nih.gov
Herringbone Packing: This arrangement is common for aromatic molecules and involves edge-to-face (C-H···π) interactions. In some thiophene-based chalcones, C—H···π(thiophene) interactions lead to the formation of molecular chains. nih.gov
The aggregation behavior, driven by these π-interactions, is crucial for the material's electronic properties. The formation of well-ordered π-stacks creates pathways for charge transport.
Formation of Ordered Structures and Aggregates in Solid State
The cumulative effect of the intermolecular interactions described above leads to the formation of ordered crystalline structures or other aggregated forms in the solid state. The final packing motif represents the thermodynamic minimum, balancing the various attractive and repulsive forces.
The methyl group in this compound, being in the meta position, would introduce a specific steric profile that influences the preferred molecular conformation and subsequent packing. It is plausible that this substitution pattern could lead to complex packing arrangements, potentially frustrating simple, dense packing and leading to polymorphic forms. Polymorphism, the ability of a compound to crystallize in multiple different structures, is well-documented for thiophene derivatives. nih.gov
The table below illustrates how different functional groups on related 3-arylthiophene structures influence their solid-state arrangement.
| Compound | Key Functional Group | Dominant Interactions | Resulting Solid-State Structure |
| 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | -OH | O—H···O | Molecular Chains nih.gov |
| 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one | -OCH3 | C—H···O, C—H···π | Dimer Formation nih.gov |
| Di(thiophen-3-yl) ketone | C=O | C—H···O, π–π stacking | Layered Structure nih.gov |
Impact of Supramolecular Organization on Functional Properties (e.g., Optoelectronic Performance)
The supramolecular organization of π-conjugated molecules like this compound is intrinsically linked to their functional properties, particularly their optoelectronic performance. researchgate.net The arrangement of molecules in the solid state determines the degree of electronic coupling between them, which directly affects charge transport and photophysical behavior.
Charge Transport: Efficient charge transport in organic semiconductors relies on significant orbital overlap between adjacent molecules. Well-ordered structures with close π-stacking distances provide pathways for charge carriers (electrons and holes) to move through the material. A herringbone packing might be less efficient for vertical charge transport compared to a co-facial π-stacked arrangement.
Optical Properties: Aggregation can cause significant changes in the absorption and emission spectra of molecules. J-aggregates (head-to-tail arrangement) typically result in a red-shifted absorption band, while H-aggregates (face-to-face arrangement) lead to a blue-shifted band. The specific aggregation mode of this compound would determine its solid-state optical properties.
Device Performance: In devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), the performance is critically dependent on the molecular organization at interfaces and in the bulk material. researchgate.netrsc.org Control over the supramolecular assembly is therefore a key strategy for optimizing device efficiency and stability. The introduction of specific functional groups can modulate energy levels and packing to enhance these properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3-methylphenyl)thiophene, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis often involves Grignard reactions. For example, reacting 3-methylthiophene with iso-propylmagnesium chloride in THF under nitrogen, followed by quenching with DMF or benzaldehyde, yields derivatives with ~67–80% efficiency. Temperature control (<30°C during reagent addition) and solvent selection (e.g., 2-MeTHF outperforms Et₂O or THF in safety and environmental impact) are critical for reproducibility .
- Data : Flash chromatography (7:3 hexane-MTBE) and HPLC traces confirm purity, while NMR and IR spectra validate structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodology : Use a combination of spectroscopic and computational tools:
- NMR/IR : Assign peaks for methyl, thiophene, and aryl protons (e.g., 1H NMR: δ 2.35 ppm for CH₃; IR: C=O stretches at ~1700 cm⁻¹) .
- X-ray crystallography : Resolve dihedral angles between thiophene and methylphenyl rings (e.g., 83.3° in the crystal lattice) and detect disorder in methyl groups .
- TD-DFT calculations : Predict UV-vis absorption spectra and frontier molecular orbitals (FMOs) to correlate with optoelectronic behavior .
Q. What solvent systems are most effective for Grignard reactions involving thiophene derivatives?
- Methodology : Comparative studies show 2-methyltetrahydrofuran (2-MeTHF) enhances reaction efficiency and safety compared to traditional solvents like THF or Et₂O. Hybrid systems (e.g., 2-MeTHF with diglyme) further broaden solvent compatibility .
Advanced Research Questions
Q. How do electronic substituent effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalysts with aryl boronic acids in toluene (130°C) to functionalize the thiophene ring. Monitor regioselectivity via HPLC and NMR .
- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials linked to the electron-donating methyl group, which stabilizes radical intermediates .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodology :
- Systematic screening : Vary initiators (e.g., DIBAL-H vs. TMP) and solvents to identify optimal conditions. For example, iso-propylmagnesium chloride in 2-MeTHF increases yields by 15–20% compared to THF .
- Kinetic studies : Use in situ FTIR or Raman spectroscopy to track intermediate formation and side reactions .
Q. How can computational methods enhance the design of this compound-based materials?
- Methodology :
- DFT calculations : Optimize geometries (B3LYP/6-31G* level) and simulate UV-vis spectra to predict optoelectronic properties. Compare with experimental data to validate models .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O) in crystal structures to guide material design for organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
